![molecular formula C26H23Cl2I2N7O B11692923 N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692923.png)
N'-benzyl-6-[(2Z)-2-{2-[(2,4-dichlorobenzyl)oxy]-3,5-diiodobenzylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, substituted with various functional groups including benzyl, dichlorophenyl, and diiodophenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with triazine cores are often investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE could be explored as a potential drug candidate. Its structure suggests it may interact with biological targets in unique ways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.
Mecanismo De Acción
The mechanism of action of N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE would depend on its specific interactions with molecular targets. The triazine core may interact with enzymes or receptors, while the benzyl, dichlorophenyl, and diiodophenyl groups could enhance binding affinity or specificity. Pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
N4-Benzyl-6-(2,4-dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group.
N4-Benzyl-6-(3,5-diiodophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but lacks the dichlorophenyl group.
N4-Benzyl-6-(2,4-dichlorophenyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the diiodophenyl group and the hydrazinyl linkage.
Uniqueness
N4-BENZYL-6-[(2Z)-2-({2-[(2,4-DICHLOROPHENYL)METHOXY]-3,5-DIIODOPHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both dichlorophenyl and diiodophenyl groups, as well as the hydrazinyl linkage. This combination of functional groups may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Propiedades
Fórmula molecular |
C26H23Cl2I2N7O |
|---|---|
Peso molecular |
774.2 g/mol |
Nombre IUPAC |
6-N-benzyl-4-N-[(Z)-[2-[(2,4-dichlorophenyl)methoxy]-3,5-diiodophenyl]methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C26H23Cl2I2N7O/c1-37(2)26-34-24(31-13-16-6-4-3-5-7-16)33-25(35-26)36-32-14-18-10-20(29)12-22(30)23(18)38-15-17-8-9-19(27)11-21(17)28/h3-12,14H,13,15H2,1-2H3,(H2,31,33,34,35,36)/b32-14- |
Clave InChI |
QJPXBKWIPJDXEG-LPEPFOFCSA-N |
SMILES isomérico |
CN(C)C1=NC(=NC(=N1)N/N=C\C2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)NN=CC2=C(C(=CC(=C2)I)I)OCC3=C(C=C(C=C3)Cl)Cl)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B11692851.png)
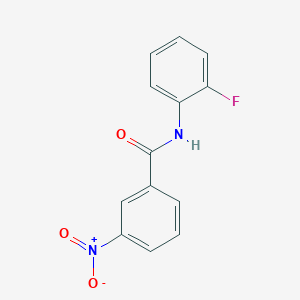
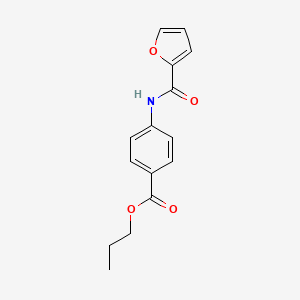
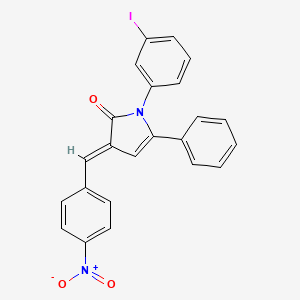
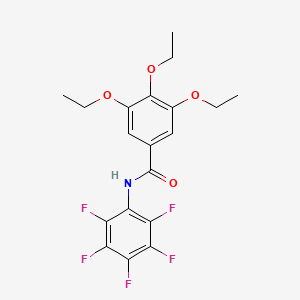
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B11692903.png)
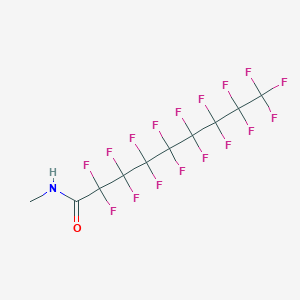
![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
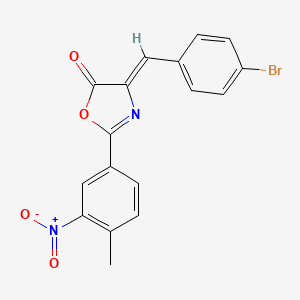
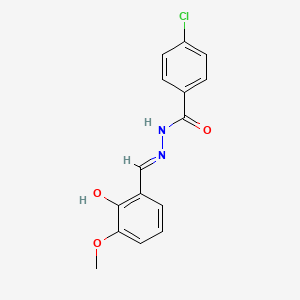
![N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11692927.png)
![N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11692930.png)
